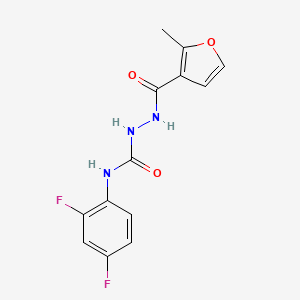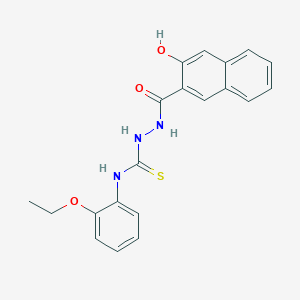
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as DFH-3, is a chemical compound that has been widely studied for its potential applications in various fields of science. DFH-3 is a hydrazine derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it has been shown to interact with a number of different molecular targets, including enzymes and receptors. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to interact with various receptors, including the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation and migration of cancer cells. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for use in lab experiments, including its high purity and stability, and its ability to interact with a range of molecular targets. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and characterization.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and characterization, and the elucidation of its mechanism of action. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide may also have potential applications in other fields of science, such as materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWXCPWSQYDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115489.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)



![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)


![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)-4-quinazolinamine](/img/structure/B4115551.png)
![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)